molecular formula C25H22N2O2 B1672397 GSK 650394 CAS No. 890842-28-1

GSK 650394

Cat. No.: B1672397
CAS No.: 890842-28-1
M. Wt: 382.5 g/mol
InChI Key: WVSBGSNVCDAMCF-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    GSK 650394, also known as 2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid, is a novel inhibitor that primarily targets the Serum- and Glucocorticoid-regulated Kinase 1 (SGK1) and SGK2 . SGK1 is a target gene of androgen and plays a crucial role in various cellular processes, including cell growth and survival .

    Mode of Action

    This compound interacts with its targets, SGK1 and SGK2, by inhibiting their activities . It has been shown to suppress the activation of osteoclasts, cells responsible for bone resorption, by inhibiting the receptor activator of nuclear-κB ligand (RANKL)-mediated osteoclast formation . This inhibition is achieved by suppressing the activation of NF-κB and MAPK signaling pathways, regulating intracellular redox status, and downregulating the expression of nuclear factor of activated T cells c1 (NFATc1) .

    Biochemical Pathways

    The primary biochemical pathways affected by this compound are the NF-κB and MAPK signaling pathways . These pathways play a critical role in the formation and activation of osteoclasts. By inhibiting these pathways, this compound suppresses osteoclast differentiation and prevents bone loss .

    Pharmacokinetics

    It is known that this compound is relatively non-toxic, with lc50 values of 41 μm in m1 cells and a lc50 greater than 100 μm in hela cells .

    Result of Action

    The primary result of this compound’s action is the inhibition of osteoclast differentiation and prevention of bone loss . It achieves this by suppressing the activation of NF-κB and MAPK signaling pathways, regulating intracellular redox status, and downregulating the expression of NFATc1 . In addition, this compound treatment has been shown to improve bone density in mice with ovariectomized-induced bone loss .

    Preparation Methods

    • Synthetic routes for GSK650394 are not widely documented in the literature. it is available commercially from suppliers.
    • Industrial production methods are proprietary, but the compound can be obtained through chemical synthesis.
  • Chemical Reactions Analysis

    • GSK650394 undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly reported.
    • Major products formed from these reactions are not extensively studied, but further investigation could reveal valuable insights.
  • Comparison with Similar Compounds

    • GSK650394’s uniqueness lies in its specific inhibition of SGK1. Similar compounds targeting SGK1 are not as well-characterized.

    Properties

    IUPAC Name

    2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C25H22N2O2/c28-25(29)20-11-10-18(12-21(20)17-8-4-5-9-17)23-15-27-24-22(23)13-19(14-26-24)16-6-2-1-3-7-16/h1-3,6-7,10-15,17H,4-5,8-9H2,(H,26,27)(H,28,29)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WVSBGSNVCDAMCF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(C1)C2=C(C=CC(=C2)C3=CNC4=C3C=C(C=N4)C5=CC=CC=C5)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C25H22N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60237532
    Record name GSK-650394
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60237532
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    382.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    890842-28-1
    Record name GSK-650394
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890842281
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name GSK-650394
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60237532
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name GSK-650394
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56887611DJ
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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